S-SULFO-DL-CYSTEINE (2,3,3-D3)
Description
Significance of Stable Isotope Labeling in Contemporary Biological Research
Stable isotope labeling is a powerful technique that has revolutionized biological research by enabling scientists to trace the fate of molecules within complex biological systems. silantes.comsilantes.com Unlike radioactive isotopes, stable isotopes are non-radioactive forms of atoms, making them safe for a wide range of applications, including studies in humans. diagnosticsworldnews.com The core principle of this method lies in the replacement of one or more atoms in a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). diagnosticsworldnews.com
This isotopic substitution creates a "tagged" molecule that is chemically identical to its natural counterpart but has a distinct mass. This mass difference allows researchers to distinguish the labeled molecule from the unlabeled ones using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comdiagnosticsworldnews.com This capability is crucial for a variety of research areas:
Metabolic Flux Analysis: By introducing a stable isotope-labeled substrate into a biological system, researchers can track its conversion into various metabolites, providing a detailed map of metabolic pathways and their rates. creative-proteomics.com
Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), labeled amino acids are incorporated into proteins, allowing for the precise quantification of protein expression levels between different experimental conditions. silantes.com
Drug Metabolism and Pharmacokinetics (DMPK): Isotopic labeling is instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.com
Structural Biology: The use of stable isotopes enhances the resolution of NMR and X-ray crystallography data, aiding in the determination of the three-dimensional structures of biomolecules. silantes.com
The ability to safely and accurately trace molecules has provided profound insights into cellular physiology, disease mechanisms, and the development of new therapeutics. diagnosticsworldnews.commusechem.com
Overview of S-Sulfo-DL-Cysteine in Sulfur Amino Acid Metabolism Research
Sulfur-containing amino acids, primarily cysteine and methionine, are essential for a multitude of biological processes. researchgate.net Cysteine, in particular, plays a critical role in protein structure and function, and it is a precursor for the synthesis of the major cellular antioxidant, glutathione (B108866). researchgate.net The metabolism of these amino acids is a complex network of interconnected pathways. researchgate.net
S-Sulfo-DL-cysteine is a derivative of the amino acid cysteine and serves as a valuable tool in studying this intricate metabolic network. It is a potent agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. researchgate.net Research has shown that several sulfur-containing amino acids possess neuroexcitatory properties, and their transport and synthesis are primarily localized in astrocytes, suggesting a significant role in glial-neuronal interactions. researchgate.net
By using isotopically labeled forms of S-sulfo-cysteine, researchers can investigate various aspects of sulfur amino acid metabolism, including:
Tracing the metabolic fate of cysteine and its derivatives.
Quantifying the flux through specific metabolic pathways.
Understanding the role of these amino acids in both normal physiological processes and pathological conditions. nih.govimrpress.com
Rationale for Deuterium Incorporation at 2,3,3 Positions in S-Sulfo-DL-Cysteine (2,3,3-D3) as a Research Tool
The specific placement of deuterium atoms at the 2, 3, and 3 positions of S-Sulfo-DL-Cysteine is a deliberate strategy to create a powerful research tool. chemscene.com Deuterium, being a heavy isotope of hydrogen, can be used as a tracer in metabolic studies. chemscene.com The rationale for this specific deuteration pattern is multifaceted:
Metabolic Stability: The replacement of hydrogen with deuterium can sometimes alter the pharmacokinetic properties of a molecule by slowing down its oxidative metabolism. nih.gov While primarily used as a tracer, this "kinetic isotope effect" can be a valuable feature in certain experimental designs.
Mass Spectrometry Analysis: The three deuterium atoms increase the mass of the molecule by three daltons. This mass shift allows for clear differentiation from the unlabeled compound in mass spectrometry-based analyses, enabling precise quantification.
Mechanistic Studies: The position of the labels is crucial for probing specific enzymatic reactions. By observing whether the deuterium atoms are retained or lost during a metabolic transformation, researchers can deduce the mechanism of the enzyme involved. nih.gov For instance, enzymatic reactions that involve the abstraction of a hydrogen atom from the C-2 or C-3 position would be affected by the presence of deuterium, providing insights into the reaction mechanism. wisc.edu
The use of S-Sulfo-DL-Cysteine (2,3,3-D3) as an internal standard in stable isotope dilution assays ensures accurate and reproducible measurements of sulfur-containing amino acids in complex biological samples.
Scope and Academic Relevance of Deuterated Amino Acids in Mechanistic and Metabolic Studies
The application of deuterated amino acids extends far beyond the specific example of S-Sulfo-DL-Cysteine (2,3,3-D3). These labeled compounds are indispensable tools across a wide spectrum of scientific disciplines. silantes.comdiagnosticsworldnews.com
In mechanistic enzymology , deuterated amino acids are used to probe the transition states of enzymatic reactions. nih.gov The kinetic isotope effect, which is the change in the rate of a reaction upon isotopic substitution, provides valuable information about the bond-breaking and bond-forming steps in a catalytic cycle. d-nb.info
In metabolic research , deuterated amino acids are used to measure the rates of protein synthesis and degradation in vivo. physiology.org By administering a deuterated amino acid and monitoring its incorporation into proteins over time, scientists can gain a dynamic understanding of protein turnover in various tissues and under different physiological or pathological conditions.
In drug discovery and development , the selective incorporation of deuterium into drug candidates can improve their metabolic stability and pharmacokinetic profiles. nih.govd-nb.info This strategy, sometimes referred to as "deuterium switching," has led to the development of approved drugs with enhanced therapeutic properties. nih.gov
Furthermore, deuterated amino acids are crucial for NMR-based structural biology . The incorporation of deuterium at specific sites can simplify complex NMR spectra and allow for the determination of the structures of large proteins and protein complexes. nih.gov
The versatility and power of deuterated amino acids ensure their continued and expanding role in advancing our understanding of fundamental biological processes and in the development of new diagnostic and therapeutic strategies. researchgate.netacs.orgescholarship.org
Interactive Data Table: Applications of Deuterated Amino Acids
| Research Area | Key Application of Deuterated Amino Acids | Relevant Analytical Techniques |
| Metabolic Flux Analysis | Tracing metabolic pathways and quantifying flux rates. creative-proteomics.com | Mass Spectrometry (MS) |
| Proteomics | Quantifying protein expression (e.g., SILAC). silantes.com | Mass Spectrometry (MS) |
| Drug Metabolism | Studying ADME properties of drug candidates. musechem.com | Mass Spectrometry (MS) |
| Mechanistic Enzymology | Probing reaction mechanisms via the kinetic isotope effect. nih.govd-nb.info | Various kinetic assays, MS, NMR |
| Protein Turnover Studies | Measuring rates of protein synthesis and degradation in vivo. physiology.org | Mass Spectrometry (MS) |
| Structural Biology | Simplifying spectra and aiding in structure determination. silantes.comnih.gov | Nuclear Magnetic Resonance (NMR) |
Properties
Molecular Weight |
204.24 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for S Sulfo Dl Cysteine 2,3,3 D3
Strategies for Site-Selective Deuterium (B1214612) Labeling of Amino Acids
Achieving site-selective deuteration is fundamental to creating specifically labeled compounds like S-Sulfo-DL-cysteine (2,3,3-D3). The choice of method depends on the desired labeling pattern, stereochemical outcome, and scalability. Three primary strategies are employed: chemical synthesis, enzymatic methods, and biosynthetic routes. researchgate.net
Chemical synthesis offers versatile, albeit often complex, routes to deuterated amino acids. These methods can be broadly categorized into de novo synthesis and hydrogen-deuterium (H/D) exchange reactions.
De novo synthesis involves constructing the amino acid from smaller, deuterated building blocks. nih.govnih.govwisc.edu This approach provides precise control over the location of the deuterium labels but often requires multi-step procedures unique to each target amino acid. nih.gov
Hydrogen-Deuterium (H/D) Exchange is a more direct method where hydrogen atoms on the amino acid are swapped for deuterium atoms from a deuterium source, most commonly deuterium oxide (D₂O). researchgate.net This is often the most feasible and cost-effective approach. acs.org Transition metal catalysts, such as palladium on carbon (Pd/C), platinum, or ruthenium, can facilitate this exchange under specific conditions, like elevated temperatures. nih.gov For instance, a Pd/C-Al-D₂O system has been described as an environmentally benign method for the chemo/regioselective H/D exchange of amino acids. nih.gov Some chemical H/D exchange methods, particularly those catalyzed by aldehydes under mild conditions, can lead to racemization at the α-position, which is a suitable pathway for producing DL-amino acid precursors. acs.org The synthesis of β-deuterated amino acids has historically been challenging, but palladium-catalyzed protocols have been developed for H/D exchange at the β-position of N-protected amino amides. researchgate.net
Enzymatic methods provide high efficiency and selectivity for deuterium incorporation, operating directly on free amino acids with D₂O as the deuterium source. nih.govnih.govwisc.edu
Pyridoxal phosphate (PLP)-dependent enzymes are widely used to catalyze Cα-deprotonation, making them effective for generating Cα-deuterated amino acids. nih.govrsc.org
Enzymes capable of Cα and Cβ deprotonation , such as methionine-γ-lyase, can produce amino acids deuterated at both positions when the reaction is performed in D₂O. nih.gov
A notable development is the use of a dual-protein catalysis system , where an aminotransferase (DsaD) is paired with a small partner protein (DsaE). nih.govnih.govwisc.edu While DsaD alone catalyzes H/D exchange exclusively at the Cα position, the DsaD/DsaE pair facilitates exchange at both the Cα and Cβ positions. nih.govnih.govwisc.edu This system has been used for the preparative-scale labeling of various amino acids with high deuterium incorporation. nih.gov
The table below summarizes the deuterium incorporation achieved for various amino acids using the DsaD/DsaE dual-protein system, demonstrating its effectiveness for Cα/Cβ deuteration.
| Amino Acid | Deuterium Incorporation at Cα | Deuterium Incorporation at Cβ | Enantiomeric Excess (ee) |
| L-Isoleucine | 95% | 93% | >99% |
| L-Alanine | 95% | 84% | >99% |
| L-Leucine | 95% | 90% | >99% |
| L-Valine | 95% | 91% | >99% |
| L-Phenylalanine | 91% (at Cβ) | - | - |
| L-Tyrosine | 40% (at Cβ) | - | - |
Data sourced from research on dual-protein catalysis for site-selective deuteration of amino acids. nih.govwisc.edu
Biosynthesis leverages the metabolic machinery of microorganisms to produce uniformly or selectively labeled amino acids. This is typically achieved by growing cells in a culture medium enriched with a stable isotope source, such as D₂O or a ¹³C-labeled carbon source. nih.govwikipedia.org
For cysteine specifically, bacterial cysteine synthases (CysE, CysK, CysM) can be used to incorporate isotopic labels. nih.gov For example, 34S-labeled L-cysteine can be synthesized from O-acetyl-L-serine and 34S-labeled sodium sulfide using CysK or CysM enzymes. nih.gov While this example uses a sulfur isotope, the principle can be extended to deuterium labeling by using deuterated precursors in the enzymatic synthesis or by cultivating the host organism in heavy water. This approach is fundamental to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which is used for quantitative proteomics. researchgate.net
Advanced Synthesis of S-Sulfo-DL-Cysteine (2,3,3-D3) Precursors
The direct precursor to S-Sulfo-DL-cysteine (2,3,3-D3) is DL-cysteine (2,3,3-D3) . The synthesis of this labeled precursor can be accomplished using the methods described in section 2.1. A likely synthetic pathway would involve a chemical H/D exchange on unprotected DL-cysteine using a metal catalyst in D₂O at elevated temperatures. This method is advantageous as it starts with the correct racemic mixture and can facilitate deuteration at both the α- and β-positions.
Once the deuterated precursor, DL-cysteine (2,3,3-D3), is obtained and purified, the final step is the addition of the sulfo group (-SO₃⁻) to the sulfur atom of the cysteine side chain. This is typically achieved through a reaction with sulfite (B76179) (SO₃²⁻). Research has described the synthesis of S-sulfo-L-cysteine via the reaction of a cysteine derivative with sulfite, confirming the viability of this chemical transformation. nih.gov Similarly, S-sulfo-L-cysteine containing a 34S isotope has been prepared from its corresponding labeled L-cysteine precursor, further validating this synthetic strategy. nih.gov
Isotopic Purity and Stereochemical Considerations in Deuterated Amino Acid Synthesis
Two critical quality parameters for any isotopically labeled compound are its isotopic purity and stereochemical integrity.
Isotopic Purity: This refers to the percentage of molecules that contain the deuterium label at the desired positions. High isotopic purity is essential for quantitative applications to ensure accurate measurements. Various methods report excellent levels of deuterium incorporation. For example, certain enzymatic systems achieve 84–95% deuteration at the Cβ position, nih.gov while some chemical approaches report up to 99% deuteration. researchgate.netrsc.org
Stereochemical Considerations: The designation "DL" in S-Sulfo-DL-cysteine (2,3,3-D3) signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. Therefore, the synthetic method for the precursor does not need to be stereoselective. Chemical H/D exchange reactions can sometimes induce racemization at the α-carbon, which would be an acceptable or even desirable outcome for this specific target molecule. acs.org In contrast, many enzymatic and some advanced chemical methods are designed to be highly stereoselective, affording enantiomerically pure products with excellent retention of configuration (>99% ee). nih.govwisc.edu For the synthesis of the target DL-compound, one would either start with a racemic DL-cysteine precursor or employ a method known to result in a racemic product.
Advanced Analytical Techniques for S Sulfo Dl Cysteine 2,3,3 D3 Quantification and Characterization in Research
Mass Spectrometry (MS)-Based Approaches for Deuterium-Labeled Metabolites
Mass spectrometry has become an indispensable tool for the analysis of stable isotope-labeled compounds due to its high sensitivity, specificity, and ability to differentiate between isotopes based on their mass-to-charge ratio (m/z).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for S-Sulfo-DL-Cysteine (2,3,3-D3)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of low-abundance metabolites in complex biological matrices. The development of a robust LC-MS/MS method for S-Sulfo-DL-cysteine (2,3,3-D3) involves the optimization of several key parameters.
Chromatographic Separation: Due to the polar nature of S-sulfocysteine, hydrophilic interaction liquid chromatography (HILIC) is often a suitable choice for separation, as it provides good retention for polar compounds. Alternatively, reversed-phase chromatography with an ion-pairing agent can be employed. The choice of column, mobile phase composition (typically a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate), and gradient elution program are critical for achieving good peak shape and separation from matrix components.
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of amino acids and their derivatives. For S-Sulfo-DL-cysteine (2,3,3-D3), the precursor ion would correspond to its protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of the precursor ion generates specific product ions that are used for quantification in multiple reaction monitoring (MRM) mode. The selection of precursor-product ion transitions is crucial for the specificity and sensitivity of the method.
Below is an interactive data table summarizing typical LC-MS/MS parameters that would be optimized for the analysis of S-Sulfo-DL-cysteine (2,3,3-D3).
| Parameter | Typical Setting/Value | Purpose |
| Liquid Chromatography | ||
| Column | HILIC (e.g., Amide, ZIC-HILIC) | Retention of polar analytes |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component |
| Gradient | 95% B to 40% B over 10 min | Elution of the analyte |
| Flow Rate | 0.3 mL/min | Optimal separation and ionization |
| Injection Volume | 5 µL | Introduction of the sample |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Generation of protonated molecules |
| Precursor Ion (m/z) | 205.0 | [M+H]⁺ for S-Sulfo-DL-cysteine (2,3,3-D3) |
| Product Ions (m/z) | To be determined experimentally | Specific fragments for quantification and confirmation |
| Collision Energy | Optimized for each transition | Fragmentation of the precursor ion |
| Dwell Time | 100 ms | Signal intensity for each transition |
Note: The specific m/z values for product ions and the optimal collision energy need to be determined through experimental infusion and fragmentation studies of the S-Sulfo-DL-cysteine (2,3,3-D3) standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Distribution Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility. Common derivatization reagents for amino acids include silylating agents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or acylating agents (e.g., pentafluorobenzyl bromide, PFBBr).
GC-MS is particularly useful for determining the isotopic distribution of a labeled compound. By analyzing the mass spectrum of the derivatized S-Sulfo-DL-cysteine (2,3,3-D3), the relative abundances of the different isotopologues (molecules differing only in their isotopic composition) can be determined. This information is crucial for assessing the isotopic purity of the labeled standard.
The following table outlines the general steps and considerations for GC-MS analysis of S-Sulfo-DL-cysteine (2,3,3-D3).
| Step | Description | Key Considerations |
| Sample Preparation | Derivatization of the analyte. | Choice of derivatization agent, reaction conditions (temperature, time). |
| GC Separation | Separation of the derivatized analyte from other components. | Column type (e.g., DB-5ms), temperature program. |
| MS Detection | Ionization (typically Electron Ionization - EI) and mass analysis. | Analysis of the fragmentation pattern and isotopic cluster. |
Stable Isotope Dilution Assays (SIDAs) Utilizing S-Sulfo-DL-Cysteine (2,3,3-D3) as Internal Standard
Stable isotope dilution analysis is the gold standard for accurate quantification of analytes in complex matrices. hmdb.ca In this method, a known amount of the isotopically labeled analogue of the analyte, in this case, S-Sulfo-DL-cysteine (2,3,3-D3), is added to the sample as an internal standard. The labeled internal standard and the endogenous analyte exhibit nearly identical chemical and physical properties, meaning they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer.
The concentration of the endogenous S-sulfocysteine is determined by measuring the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, chromatographic retention time, and ionization efficiency, leading to highly accurate and precise measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Enriched Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For deuterium-enriched compounds like S-Sulfo-DL-cysteine (2,3,3-D3), both proton (¹H) and deuterium (B1214612) (²H) NMR spectroscopy are valuable tools.
¹H NMR and ²H NMR for Isotopic Enrichment and Metabolite Turnover
¹H NMR spectroscopy can be used to determine the degree of deuterium incorporation at specific sites in a molecule. In the ¹H NMR spectrum of S-Sulfo-DL-cysteine (2,3,3-D3), the signals corresponding to the protons at the 2 and 3 positions of the cysteine backbone would be significantly reduced in intensity or absent, depending on the level of deuteration. By comparing the integration of these signals to a non-deuterated internal standard or to signals from non-deuterated positions within the molecule, the isotopic enrichment can be quantified.
²H NMR (or Deuterium NMR) directly detects the deuterium nuclei. The ²H NMR spectrum of S-Sulfo-DL-cysteine (2,3,3-D3) would show signals corresponding to the deuterium atoms at the 2 and 3 positions. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, but the signals are typically broader. The integration of the signals in the ²H NMR spectrum provides a direct measure of the amount of deuterium at each labeled position.
In metabolic studies, the rate of appearance of deuterium in different metabolites can be monitored over time using NMR, providing insights into metabolite turnover and flux through metabolic pathways.
The following interactive table presents hypothetical ¹H NMR data for unlabeled S-Sulfo-DL-cysteine and the expected changes upon deuteration at the 2,3,3-positions.
| Proton | Unlabeled Chemical Shift (δ, ppm) | Multiplicity | Deuterated (2,3,3-D3) Expected Observation |
| H-2 (α-proton) | ~4.0 | Doublet of doublets | Signal intensity significantly reduced or absent |
| H-3 (β-protons) | ~3.4 | Multiplet | Signal intensity significantly reduced or absent |
Note: The exact chemical shifts can vary depending on the solvent and pH. This table is illustrative.
Application in Structural Elucidation and Dynamic Studies of Deuterated Analogues
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For S-Sulfo-DL-cysteine (2,3,3-D3), a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC) on the unlabeled analogue would be used to assign all proton and carbon signals. The specific deuteration in S-Sulfo-DL-cysteine (2,3,3-D3) would then be confirmed by the absence of corresponding signals in the ¹H NMR spectrum and the absence of cross-peaks in 2D NMR spectra.
Furthermore, the introduction of deuterium can be used to study molecular dynamics. The replacement of protons with deuterons can simplify complex ¹H NMR spectra, allowing for the study of conformational changes and intermolecular interactions that might otherwise be difficult to observe.
Chromatographic Separation Techniques for S-Sulfo-DL-Cysteine (2,3,3-D3) in Complex Biological Matrices
The accurate quantification and characterization of S-Sulfo-DL-cysteine and its deuterated isotopologue, S-Sulfo-DL-cysteine (2,3,3-D3), in complex biological matrices such as urine and plasma, are paramount for metabolomic studies and the diagnosis of certain metabolic disorders. rupahealth.com Chromatographic techniques are fundamental to achieving the necessary separation of the analyte from a multitude of endogenous compounds that can interfere with analysis. nih.govresearchgate.net These methods, often coupled with mass spectrometry, provide the sensitivity and specificity required for precise measurement.
High-performance liquid chromatography (HPLC) is a widely employed technique for the analysis of S-sulfocysteine. nih.govresearchgate.net A significant challenge in the analysis of cysteine and its derivatives is their lack of a strong UV-absorbing chromophore. longdom.org To overcome this, pre-column derivatization is often utilized to enhance detection. One common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. nih.govresearchgate.net This allows for sensitive fluorescence or UV detection. For instance, a method for analyzing S-sulfocysteine in urine and serum involves automated precolumn derivatization with OPA, followed by separation on a C18 reverse-phase column and UV detection at 338 nm. nih.govresearchgate.net Another derivatizing agent, fluorenylmethyloxycarbonyl chloride (FMOC-Cl), is also used to enable UV detection, typically around 265 nm. longdom.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly specific method for the quantification of S-sulfocysteine. testcatalog.orgmayocliniclabs.comtestcatalog.org This technique offers direct detection without the need for derivatization, although derivatization can sometimes be used to improve chromatographic retention and ionization efficiency. lcms.cznih.gov The use of an isotopically labeled internal standard, such as S-Sulfo-DL-cysteine (2,3,3-D3), is crucial for accurate quantification by LC-MS/MS, as it compensates for matrix effects and variations in sample preparation and instrument response. mdpi.comunige.ch Sample preparation for LC-MS/MS analysis of biological fluids typically involves protein precipitation, often using agents like trichloroacetic acid or acetonitrile, followed by centrifugation and filtration to remove particulate matter. nih.govmdpi.com The diluted and filtered sample, mixed with the internal standard, is then injected into the LC-MS/MS system. testcatalog.org
Gas chromatography-mass spectrometry (GC/MS) represents another viable technique, particularly for stable isotope tracer studies. nih.gov For GC analysis, non-volatile amino acids like cysteine derivatives must be derivatized to increase their volatility. A common approach is the formation of t-butyldimethylsilyl (TBDMS) derivatives. nih.gov Research involving the measurement of transsulfuration in sheep has successfully utilized GC/MS to analyze [2,3,3-d3] cysteine in plasma and skin protein after derivatization. nih.gov The use of a reducing agent like dithiothreitol (B142953) (DTT) during sample preparation can be critical to prevent the oxidation of cysteine's thiol group and improve analytical reproducibility. unige.chnih.gov
The selection of the appropriate chromatographic method depends on the specific research question, the required sensitivity and throughput, and the available instrumentation. HPLC with UV or fluorescence detection after derivatization provides a cost-effective approach for routine analysis, while LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for clinical diagnostics and advanced research, especially when using stable isotope-labeled internal standards like S-Sulfo-DL-cysteine (2,3,3-D3). nih.govtestcatalog.org
Detailed Research Findings on Chromatographic Methods
| Technique | Sample Matrix | Sample Preparation | Derivatization | Chromatographic Column | Detection Method | Key Findings |
|---|---|---|---|---|---|---|
| HPLC | Urine, Serum | Centrifugation, filtration, dilution. nih.gov | Pre-column with o-phthaldialdehyde (OPA). nih.govresearchgate.net | C18 Reverse Phase. nih.govresearchgate.net | UV (338 nm). nih.govresearchgate.net | A fast and sensitive method for routine diagnosis and monitoring of disorders with elevated S-sulfocysteine. nih.govresearchgate.net |
| UPLC | Pharmaceutical Formulations | Spiking into amino acid matrix. longdom.org | Pre-column with Fluorenylmethyloxycarbonyl chloride (FMOC-Cl). longdom.org | Not specified. | UV (265 nm). longdom.org | Effective for separating and quantifying cysteine from other amino acids and impurities. longdom.org |
| LC-MS/MS | Urine, Plasma | Protein precipitation (e.g., with trichloroacetic acid), centrifugation, filtration. testcatalog.orgmdpi.com | Often not required, but can be used. lcms.cz | Mixed-mode or C18 columns. lcms.cznih.gov | Tandem Mass Spectrometry (MS/MS). testcatalog.orgmayocliniclabs.com | Highly sensitive and specific for diagnosis and monitoring; use of isotope-labelled internal standards is key. testcatalog.orgmdpi.com |
| GC/MS | Plasma, Skin Protein | Deproteinization, reduction with dithiothreitol (DTT), protein hydrolysis. nih.gov | t-butyldimethylsilyl (TBDMS) derivatives. nih.gov | Not specified. | Electron Impact Mass Spectrometry. nih.gov | Suitable for stable isotope tracer studies to measure metabolic pathways like transsulfuration. nih.gov |
Investigation of Metabolic Pathways and Flux Using S Sulfo Dl Cysteine 2,3,3 D3
Stable Isotope Tracer Methodologies in Metabolomics
Stable isotope tracing is a powerful technique that allows a metabolic substrate to be tracked through downstream biochemical reactions, offering deep insights into the metabolic pathways of cells. springernature.com This approach has become more accessible with the widespread use of high-resolution mass spectrometers. springernature.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and applicable in a wider range of experimental settings, including human studies. The core principle involves introducing a molecule labeled with a heavy isotope (like Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (B135050) (¹⁵N)) into a biological system. creative-proteomics.comyoutube.com As the labeled molecule, or tracer, is metabolized, the isotope is incorporated into various downstream metabolites. springernature.com By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can detect and quantify the labeled metabolites, effectively mapping their metabolic fate. wikipedia.orgresearchgate.net
This methodology provides invaluable qualitative information about the origin of metabolites and the relative rates of their production. springernature.com It is a potent method for understanding how genetic changes or external factors affect metabolism. springernature.com
Designing tracer experiments for sulfur amino acid metabolism requires careful consideration of the biological questions being asked and the specific pathways of interest. nih.gov Sulfur-containing amino acids like methionine and cysteine play crucial roles in protein synthesis, redox balance, and the production of essential metabolites such as glutathione (B108866). nih.govoup.com
Key steps in designing these experiments include:
Tracer Selection: The choice of tracer is critical. For studying cysteine metabolism, various labeled forms of cysteine, serine (a precursor for de novo synthesis), or methionine (which can be converted to cysteine via the transsulfuration pathway) can be used. nih.govnih.govnih.gov S-Sulfo-DL-cysteine (2,3,3-D3) is particularly useful. The deuterium atoms on the carbon backbone allow for the tracking of the cysteine molecule itself, distinguishing it from other sulfur-containing compounds. nih.gov This is distinct from using sulfur isotopes (like ³³S, ³⁴S, or ³⁵S), which would trace the path of the sulfur atom specifically. nih.govcaltech.eduwikipedia.org
Labeling Strategy: The position of the isotope label determines what information can be obtained. youtube.com Labeling the carbon or nitrogen backbone allows for tracking the entire amino acid structure as it is incorporated into proteins or converted into other molecules. nih.gov The 2,3,3-D3 labeling pattern in S-sulfo-DL-cysteine ensures that the deuterium atoms are not easily lost through common metabolic reactions, providing a stable signature for tracing the cysteine backbone.
Experimental System: The choice of model system, whether cell cultures, isolated tissues, or whole organisms, will dictate the experimental parameters. nih.govnih.gov
Duration and Sampling: The timing of the experiment must be sufficient to allow the tracer to be incorporated into the metabolites of interest. Achieving an "isotopic steady state," where the proportion of labeled to unlabeled molecules is constant, is often a goal for quantitative analysis. nih.gov
Once introduced into a biological system, S-Sulfo-DL-cysteine (2,3,3-D3) serves as a stable, traceable source of cysteine. S-sulfocysteine (SSC) is known to be taken up by cells, potentially involving transporters like the cystine/glutamate antiporter (system xc⁻). nih.gov Inside the cell, it is metabolized to release cysteine. nih.gov
The deuterium label (D3) on the cysteine backbone allows researchers to follow its journey:
Incorporation into Glutathione: A primary fate of cysteine is its incorporation into the antioxidant tripeptide glutathione (GSH). nih.govnih.gov By tracking the D3 label, researchers can measure the rate of de novo GSH synthesis.
Protein Synthesis: The labeled cysteine can be used in protein synthesis. Analysis of protein hydrolysates can reveal the extent to which the tracer has been incorporated into the proteome.
Catabolism: Cysteine can be broken down into other molecules like pyruvate, taurine (B1682933), and sulfite (B76179). oup.comnih.gov The presence of the D3 label in these catabolites provides a direct measure of the flux through these degradative pathways.
The use of deuterium-labeled compounds is a well-established technique in metabolomics, offering a cost-effective and versatile way to trace metabolic pathways. scispace.comacs.org
Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comwikipedia.orgnih.gov When combined with stable isotope tracers (a technique often called ¹³C-MFA or, more broadly, isotope-assisted MFA), it provides a detailed picture of cellular metabolism in action. nih.govnih.gov
The process generally involves:
Isotope Labeling: A labeled substrate, such as S-Sulfo-DL-cysteine (2,3,3-D3), is introduced to the biological system, which is allowed to reach a metabolic and isotopic steady state. researchgate.netnih.gov
Measurement: The distribution of the isotopic label across various intracellular metabolites is measured using MS or NMR. researchgate.net
Computational Modeling: The experimental labeling data is integrated into a stoichiometric model of the cell's metabolic network. maranasgroup.com By using computational algorithms, the model calculates the flux values for each reaction that best explain the observed labeling patterns. researchgate.netnih.gov
MFA can reveal how different pathways contribute to the production of a specific metabolite and can quantify the rates of converging or branching pathways, which is often not possible with other methods. nih.gov
Elucidation of Cysteine Homeostasis and Redox Control Mechanisms
Cysteine is a critical amino acid for maintaining cellular redox homeostasis, primarily as the rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. researchgate.net Dysregulation of cysteine metabolism is linked to numerous diseases. researchgate.net Stable isotope tracers like S-Sulfo-DL-cysteine (2,3,3-D3) are instrumental in studying the complex mechanisms that control cysteine levels and redox balance.
By tracing the labeled cysteine, researchers can quantify its contribution to the GSH pool, providing insights into how cells respond to oxidative stress. nih.gov For instance, under oxidative conditions, the demand for GSH increases. Using a tracer can reveal how quickly cells can ramp up GSH synthesis from available cysteine sources. Furthermore, the oxidation state of specific cysteine residues in proteins is a key regulatory mechanism in redox signaling. wustl.edunih.govacs.org While S-Sulfo-DL-cysteine (2,3,3-D3) traces the metabolic fate of the cysteine molecule itself, related techniques like Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) can be used to specifically quantify the oxidation state of cysteine residues within the proteome. researchgate.net
Analysis of Sulfur Species Transformation and Metabolism Derived from S-Sulfo-DL-Cysteine (2,3,3-D3)
S-sulfocysteine is metabolized intracellularly, releasing not just cysteine but also a sulfur-containing species. nih.gov Studies in Chinese hamster ovary (CHO) cells have shown that the metabolism of S-sulfocysteine leads to the formation of various sulfur species. nih.gov When unlabeled S-sulfocysteine was used, it resulted in a significant increase in intracellular levels of free cysteine, sulfite, tetrathionate, and thiosulfate. nih.gov
Using S-Sulfo-DL-cysteine (2,3,3-D3) allows for the precise tracking of the cysteine backbone as these transformations occur. The deuterium label remains on the cysteine-derived part of any subsequent molecules. For example, in the non-enzymatic reaction between cysteine and sulfite, which can form S-sulfocysteine, the reverse reaction would release labeled cysteine. oup.com The metabolism of S-sulfocysteine can also involve reactions with glutathione, forming mixed disulfides that are then reduced to release cysteine. nih.gov The D3-labeled tracer enables researchers to confirm and quantify the flux through these specific pathways.
A study on CHO cells using unlabeled S-sulfocysteine identified changes in various sulfur-containing metabolites. The table below summarizes some of these findings, which could be quantitatively assessed using a labeled tracer like S-Sulfo-DL-cysteine (2,3,3-D3).
| Metabolite | Observed Change with SSC Feeding | Potential Role of (2,3,3-D3) Tracer |
|---|---|---|
| Free Cysteine | Significant Increase | Quantify the rate of cysteine release from SSC |
| Sulfite | Significant Increase | Trace the source of the sulfite group |
| Tetrathionate | Significant Increase | Determine if the cysteine backbone is involved |
| Thiosulfate | Significant Increase | Follow the fate of the released sulfur moiety |
| Cysteine trisulfide | Lower Levels Detected | Investigate the impact on polysulfide pools |
| Thiocystine | Lower Levels Detected | Assess shifts in cysteine catabolic pathways |
Data adapted from a multi-omics study on CHO cells. nih.gov
Application in Specific Biological Research Models (e.g., in vitro cell cultures, isolated tissues)
S-Sulfo-DL-cysteine (2,3,3-D3) is a valuable tool for metabolic studies in various research models. Its stability and ability to deliver a traceable form of cysteine make it highly suitable for controlled experimental settings. nih.gov
In Vitro Cell Cultures: This is a primary application area. Researchers can add the labeled compound to the culture medium of cell lines (e.g., cancer cells, CHO cells, or neurons) to study specific metabolic questions. nih.govnih.govnih.gov For example, studies have used stable isotopes to trace cysteine metabolism in cancer cell lines to understand their dependence on different cysteine sources. nih.govnih.gov A key finding from such research is that while some tissues like the liver and pancreas can synthesize their own cysteine, many tumors downregulate this ability and become highly dependent on external sources like cystine. nih.govnih.gov S-Sulfo-DL-cysteine (2,3,3-D3) can be used to precisely quantify the uptake and utilization of this external cysteine source.
Isolated Tissues: Perfused organs or tissue slices can be used to study metabolism in a more complex, multicellular context while maintaining experimental control. Introducing S-Sulfo-DL-cysteine (2,3,3-D3) into the perfusion medium allows for the investigation of tissue-specific sulfur amino acid metabolism.
The table below outlines potential experimental setups and the research questions that can be addressed using S-Sulfo-DL-cysteine (2,3,3-D3).
| Research Model | Experimental Setup | Research Question Addressed |
|---|---|---|
| Cancer Cell Lines | Add tracer to culture medium and analyze metabolites over time. | What is the rate of glutathione synthesis in response to chemotherapy? |
| CHO Cell Cultures | Use tracer in fed-batch bioreactor culture. | How does S-sulfocysteine supplementation affect specific productivity and metabolic flux? nih.govnih.gov |
| Primary Neurons | Incubate cultured neurons with the tracer. | How is cysteine metabolism altered in models of neurodegenerative disease? researchgate.net |
| Perfused Liver Tissue | Add tracer to the perfusion buffer and collect outflow. | What is the flux through the transsulfuration versus cysteine catabolism pathways in the liver? |
Mechanistic Enzymology and Kinetic Isotope Effect Kie Studies with S Sulfo Dl Cysteine 2,3,3 D3
Principles of Kinetic Isotope Effects in Reaction Mechanism Elucidation
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon arises from the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds. wikipedia.org Heavier isotopes form stronger bonds and have lower zero-point vibrational energies, thus requiring more energy to break, which can lead to a slower reaction rate. princeton.edu KIEs are expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy).
Primary Kinetic Isotope Effects
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For deuterium-labeled compounds, a normal primary KIE (kH/kD > 1) is typically observed, with values often ranging from 2 to 7. princeton.edulibretexts.org The magnitude of the primary KIE can provide information about the transition state of the bond-breaking step. A maximal KIE is observed when the proton is symmetrically shared between the donor and acceptor in the transition state. Asymmetrical transition states, where the proton is either more closely associated with the donor or the acceptor, will exhibit smaller KIEs.
In the context of an enzyme-catalyzed reaction involving S-Sulfo-DL-cysteine (2,3,3-D3), a primary deuterium (B1214612) KIE would be expected if the C-H bond at the C2 position is cleaved in the rate-limiting step. Many pyridoxal-5'-phosphate (PLP)-dependent enzymes that act on amino acids, such as cysteine S-conjugate β-lyases, catalyze the abstraction of the α-proton (at the C2 position) as a key step in their catalytic cycle. nih.gov
Table 1: Illustrative Primary Kinetic Isotope Effects in PLP-Dependent Enzymes
| Enzyme | Substrate | Isotopic Position | kH/kD | Implication |
|---|---|---|---|---|
| Aspartate Aminotransferase | Aspartate | Cα-H | 1.2-1.5 | Cα-H bond cleavage is partially rate-limiting. |
| Tryptophan Synthase | Serine | Cα-H | 1.1-1.3 | Cα-H bond cleavage is not fully rate-limiting. |
This table presents example data from related enzymatic systems to illustrate the principles of primary KIEs, as direct data for S-Sulfo-DL-cysteine (2,3,3-D3) is not available.
Secondary Kinetic Isotope Effects at Deuterium-Labeled Positions
Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.8 to 1.5. wikipedia.org Secondary KIEs arise from changes in the vibrational environment of the isotope between the ground state and the transition state.
There are two main types of secondary KIEs:
α-Secondary KIEs: Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, if a carbon atom changes from sp3 hybridization in the reactant to sp2 in the transition state, a normal KIE (kH/kD > 1) is usually observed. Conversely, a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1).
β-Secondary KIEs: Are observed when the isotope is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond interacts with an adjacent empty or partially filled orbital.
For S-Sulfo-DL-cysteine (2,3,3-D3), deuterium substitution at the C3 position would be expected to produce a secondary KIE if a reaction occurs at the C2 or S atom. The magnitude and direction (normal or inverse) of this effect could provide valuable information about the structure of the transition state.
Investigating Enzymatic Reactions Involving S-Sulfo-DL-Cysteine (2,3,3-D3)
S-Sulfo-DL-cysteine is a cysteine S-conjugate and is a substrate for enzymes such as cysteine S-conjugate β-lyases. nih.gov These enzymes catalyze a β-elimination reaction, leading to the formation of pyruvate, ammonia, and S-sulfate. wikipedia.org The use of S-Sulfo-DL-cysteine (2,3,3-D3) as a substrate in kinetic studies of these enzymes would be a powerful approach to dissect their catalytic mechanism.
Deuterium Isotope Effects on Enzyme Substrate Binding and Turnover
Effect on Km: An isotope effect on Km is less common but can occur if the isotopic substitution affects the binding affinity of the substrate or if there are commitments to catalysis (i.e., the rate of catalysis is comparable to or faster than the rate of substrate dissociation).
Studies with deuterated substrates in other enzyme systems have shown that the turnover rates can be significantly affected by isotopic substitution. nih.gov For an enzyme acting on S-Sulfo-DL-cysteine (2,3,3-D3), a lower kcat would be expected if the C-H bond at C2 is cleaved in a rate-determining step.
Table 2: Hypothetical Kinetic Parameters for an Enzyme Acting on S-Sulfo-DL-cysteine and its Deuterated Analog
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | KIE on kcat (kH/kD) | KIE on kcat/Km (kH/kD) |
|---|---|---|---|---|---|
| S-Sulfo-DL-cysteine | 0.5 | 10 | 20,000 | - | - |
This table presents hypothetical data to illustrate the expected impact of deuterium substitution on the kinetic parameters of an enzyme metabolizing S-Sulfo-DL-cysteine, assuming C-H bond cleavage at C2 is rate-limiting.
Probing Transition State Structures and Reaction Intermediates
KIEs are exquisitely sensitive probes of the transition state structure. nih.gov By measuring primary and secondary KIEs simultaneously, it is possible to build a detailed picture of the geometry and charge distribution of the transition state.
For a PLP-dependent enzyme metabolizing S-Sulfo-DL-cysteine, the reaction likely proceeds through several intermediates, including an external aldimine, a quinonoid intermediate, and an aminoacrylate intermediate. nih.gov The use of S-Sulfo-DL-cysteine (2,3,3-D3) could help to identify the rate-limiting step in this sequence and to characterize the transition states connecting these intermediates. For example, a large primary KIE on the C2-deuterium would implicate the formation of the quinonoid intermediate as the rate-limiting step. A secondary KIE from the C3-deuteriums could provide information about the conformation of the substrate in the active site during this step.
Role of Deuterium Substitution in Modulating Enzyme Specificity and Activity
The substitution of hydrogen with deuterium can subtly alter the size and electronic properties of a molecule, which in turn can affect its interaction with an enzyme's active site. While these effects are generally small, they can sometimes lead to changes in enzyme specificity.
In some cases, deuteration of a substrate can lead to "metabolic switching," where the enzyme metabolizes the substrate at a different position due to the slower rate of cleavage of the C-D bond. nih.gov For a multifunctional enzyme that can catalyze different reactions with S-sulfocysteine, the use of the deuterated analog could potentially favor one reaction pathway over another.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| S-Sulfo-DL-cysteine |
| S-Sulfo-DL-cysteine (2,3,3-D3) |
| Pyridoxal-5'-phosphate (PLP) |
| Aspartate |
| Serine |
| Alanine |
| Pyruvate |
| Ammonia |
Integrative Omics Approaches Utilizing S Sulfo Dl Cysteine 2,3,3 D3
Metabolomic Profiling of Sulfur-Containing Metabolites.
The use of S-Sulfo-DL-cysteine (2,3,3-D3) is instrumental in the field of metabolomics, which involves the comprehensive study of small molecules, or metabolites, within a biological system. This stable isotope-labeled compound is particularly useful for tracing and quantifying sulfur-containing metabolites. The deuterium (B1214612) label enables researchers to distinguish the labeled compound from its naturally occurring counterparts using mass spectrometry, providing valuable insights into metabolic pathways and fluxes. This approach is crucial for understanding the metabolic alterations associated with various diseases, including cancer and metabolic disorders.
Comprehensive Analysis of Metabolite Isotopomer and Isotopologue Distributions
Stable isotope tracers like S-Sulfo-DL-cysteine (2,3,3-D3) are fundamental in determining the distribution of metabolite isotopomers and isotopologues. The deuterium atoms in S-Sulfo-DL-cysteine (2,3,3-D3) result in a predictable mass shift, allowing for the differentiation of labeled and unlabeled metabolites by mass spectrometry. This capability is essential for flux analysis, which measures the rates of metabolic reactions.
By introducing the labeled compound into a biological system, researchers can track the incorporation of the deuterium label into various downstream metabolites. The resulting mass shifts in these metabolites provide quantitative data on their synthesis and turnover rates. This information is critical for constructing detailed models of metabolic networks and understanding how these networks are perturbed in different physiological or pathological states.
Data Integration with Untargeted and Targeted Metabolomics Workflows.
S-Sulfo-DL-cysteine (2,3,3-D3) can be effectively utilized in both untargeted and targeted metabolomics workflows. In untargeted metabolomics, which aims to measure as many metabolites as possible in a sample, this labeled compound can help in the identification and validation of unknown sulfur-containing metabolites. In targeted metabolomics, which focuses on measuring a specific set of known metabolites, S-Sulfo-DL-cysteine (2,3,3-D3) serves as an ideal internal standard.
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based metabolomics. It helps to correct for variations in sample preparation and instrument response, thereby improving the precision and reliability of the measurements. The integration of data from both untargeted and targeted approaches, facilitated by the use of labeled standards like S-Sulfo-DL-cysteine (2,3,3-D3), provides a more comprehensive understanding of the metabolome.
Proteomic Applications for Protein Labeling and Quantification with Deuterated Amino Acids.
In the field of proteomics, which focuses on the large-scale study of proteins, deuterated amino acids like S-Sulfo-DL-cysteine (2,3,3-D3) are valuable tools for protein labeling and quantification. The incorporation of these labeled amino acids into proteins allows for their accurate measurement by mass spectrometry.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-like Applications for Protein Turnover Studies.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While traditionally using amino acids labeled with heavy isotopes of carbon or nitrogen, the principle can be extended to deuterated amino acids. In a SILAC-like experiment, one population of cells is grown in a medium containing the normal, unlabeled amino acid, while another population is grown in a medium containing the deuterated amino acid, such as a derivative of S-Sulfo-DL-cysteine (2,3,3-D3).
After a period of growth, the proteins from both cell populations are extracted, mixed, and analyzed by mass spectrometry. The mass difference between the light and heavy forms of the peptides allows for the relative quantification of proteins between the two samples. This approach is particularly useful for studying protein turnover, as it can measure the rates of protein synthesis and degradation.
Quantification of Peptides and Proteins in Mechanistic Proteomics Research.
The precise quantification of peptides and proteins is essential for mechanistic proteomics research, which aims to understand the molecular mechanisms underlying biological processes. S-Sulfo-DL-cysteine (2,3,3-D3) can be used to generate internal standards for the absolute quantification of specific peptides and proteins.
By synthesizing a peptide of interest with the deuterated amino acid incorporated, a known amount of this heavy peptide can be spiked into a biological sample. The ratio of the signal from the endogenous (light) peptide to the spiked-in (heavy) peptide in the mass spectrometer allows for the precise determination of the absolute amount of the endogenous peptide. This method is crucial for validating biomarkers and for building quantitative models of protein networks.
Multi-Omics Data Integration and Systems Biology Modeling (e.g., combining metabolomics and proteomics).
The comprehensive understanding of complex biological systems requires the integration of data from multiple "omics" platforms, such as metabolomics and proteomics. S-Sulfo-DL-cysteine (2,3,3-D3) can facilitate this integration by providing a common thread for tracing the flow of biological information from metabolites to proteins.
By using this labeled compound in both metabolomic and proteomic experiments, researchers can correlate changes in the levels of sulfur-containing metabolites with alterations in the expression and turnover of proteins involved in sulfur metabolism. This integrated approach provides a more holistic view of how cells respond to various stimuli or disease states. The quantitative data generated from these experiments are essential for constructing and validating systems biology models, which aim to simulate and predict the behavior of complex biological systems.
Interactive Data Table: Applications of S-Sulfo-DL-cysteine (2,3,3-D3) in -Omics
| -Omics Field | Application | Technique | Key Information Gained |
| Metabolomics | Tracing sulfur-containing metabolites. | Mass Spectrometry | Insights into metabolic pathways and fluxes. |
| Quantification of metabolites. | Stable Isotope Dilution | Accurate measurement of metabolite concentrations. | |
| Proteomics | Protein labeling. |
Computational and Bioinformatics Methodologies for Deuterium Tracer Data Analysis
Software Tools for Metabolic Flux Analysis and Isotope Tracing Data
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. When using stable isotope tracers, MFA software is employed to simulate the flow of the isotopic label through a metabolic network and compare the predicted labeling patterns of metabolites with experimentally measured data. While many software tools have been developed primarily for 13C-based MFA, the underlying principles are adaptable to deuterium (B1214612) tracers.
Several software packages are available to facilitate the analysis of isotope tracing data. These tools typically assist with data processing, visualization, and the mathematical modeling required for flux quantification. For instance, software may be used to process raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) of key metabolites. These MIDs represent the relative abundance of a metabolite with different numbers of isotopic labels.
The analysis of deuterium tracer data often involves specialized considerations. For example, the incorporation of deuterium can lead to complex isotopic patterns that require robust algorithms for their deconvolution. While no software is exclusively designed for S-SULFO-DL-CYSTEINE (2,3,3-D3), a variety of tools can be adapted for such analyses.
| Software Tool | Primary Function | Applicability to Deuterium Tracers |
| INCA | Isotopically Non-stationary Metabolic Flux Analysis | Supports modeling of both steady-state and non-stationary isotope labeling data, which can be valuable for deuterium tracing experiments. |
| OpenFLUX | 13C-based Metabolic Flux Analysis | While focused on 13C, its modeling framework can be adapted for other isotopes like deuterium with appropriate model adjustments. |
| Metran | Metabolic Flux Analysis | A tool for steady-state MFA that can be used with various isotopic tracers, including deuterium. |
| IsoCor | Isotope Correction | Corrects for the natural abundance of stable isotopes in mass spectrometry data, which is a critical step for all isotope tracing studies, including those with deuterium. nih.govnih.govnih.gov |
| AccuCor2 | Isotope Correction for Dual-Isotope Tracers | Specifically designed to handle data from dual-isotope tracing experiments, such as those combining 13C and 2H, and performs resolution-dependent correction. nih.govresearchgate.net |
| DeuteRater | Quantifying Peptide Isotope Precision | Calculates the theoretical change in the isotope distribution of peptides due to deuterium labeling, which is useful for proteomic studies using deuterated tracers. acs.org |
These software tools provide a computational framework for researchers to analyze the complex datasets generated from deuterium tracing experiments. The choice of software often depends on the specific experimental design, the type of data generated, and the biological questions being addressed.
Network Reconstruction and Modeling of Metabolic Pathways
To interpret data from a tracer like S-SULFO-DL-CYSTEINE (2,3,3-D3), it is essential to have a well-defined metabolic network model. This model serves as a scaffold for simulating the path of the deuterium label as it is incorporated into various downstream metabolites. Network reconstruction is the process of defining the biochemical reactions and pathways that are relevant to the metabolism of the tracer.
For S-SULFO-DL-CYSTEINE (2,3,3-D3), the reconstructed network would need to include pathways of cysteine metabolism, sulfur metabolism, and related amino acid metabolism. This involves identifying all the relevant enzymes and reactions that can act on cysteine and its derivatives. Public databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and BioCyc provide extensive information on metabolic pathways that can be used as a starting point for network reconstruction.
Once the network is reconstructed, a mathematical model is built to describe the flow of metabolites through the network. This model includes the stoichiometry of each reaction, which defines the quantitative relationship between reactants and products. For isotope tracing studies, the model must also include atom transitions, which track the fate of each atom from the substrate to the product. In the case of S-SULFO-DL-CYSTEINE (2,3,3-D3), the model would track the deuterium atoms on carbons 2 and 3 of the cysteine backbone.
The use of deuterated water (2H2O) as a tracer has demonstrated the feasibility of using deuterium to investigate reaction reversibility and thermodynamics in central carbon metabolism. acs.orgnih.gov This approach can be extended to model the metabolism of other deuterated compounds. Mathematical models of glutathione (B108866) metabolism, which is closely linked to cysteine metabolism, have been developed and can be adapted to incorporate data from deuterated cysteine tracers.
Algorithms for Isotopic Correction and Mass Isotopomer Distribution Analysis
A critical step in analyzing data from any stable isotope tracing experiment is the correction for the natural abundance of heavy isotopes. All elements exist as a mixture of isotopes in nature. For example, carbon has a natural abundance of approximately 1.1% 13C, and hydrogen has a natural abundance of about 0.015% 2H (deuterium). This means that even in an unlabeled sample, a certain fraction of molecules will contain heavy isotopes, leading to a characteristic mass isotopomer distribution.
When a labeled tracer is introduced, the measured mass isotopomer distribution is a combination of the labeling from the tracer and the natural abundance of heavy isotopes. To accurately determine the extent of tracer incorporation, the contribution from natural isotopes must be mathematically removed. Several algorithms have been developed for this purpose. These algorithms typically use matrix-based calculations to deconvolve the measured mass isotopomer distribution into the true labeling pattern.
Software tools like IsoCor and AccuCor2 implement these correction algorithms. nih.govnih.govnih.govnih.govresearchgate.net AccuCor2 is particularly relevant for studies that might use a combination of isotopes, such as 13C and 2H, as it can perform resolution-dependent corrections for dual-isotope labeling experiments. nih.govresearchgate.net The correction process is essential for obtaining accurate mass isotopomer distributions, which are the primary data used for metabolic flux analysis.
The analysis of mass isotopomer distributions involves determining the relative abundances of a metabolite with different numbers of isotopic labels. For S-SULFO-DL-CYSTEINE (2,3,3-D3), this would involve measuring the M+1, M+2, and M+3 isotopologues of downstream metabolites, corresponding to the incorporation of one, two, or three deuterium atoms, respectively.
Computational Prediction of Deuterium Incorporation Patterns
Computational models can be used to predict the expected deuterium incorporation patterns in various metabolites following the introduction of a deuterated tracer like S-SULFO-DL-CYSTEINE (2,3,3-D3). These predictions are based on the reconstructed metabolic network model and a set of assumed metabolic fluxes. By simulating the flow of the deuterium label through the network, it is possible to calculate the theoretical mass isotopomer distribution of any metabolite in the network.
These predictions serve two main purposes. First, they can be used in the design of isotope tracing experiments. By simulating the expected labeling patterns for different tracer and flux scenarios, researchers can optimize the experimental conditions to maximize the information obtained from the experiment. Second, in the context of metabolic flux analysis, the predicted labeling patterns are compared to the experimentally measured patterns. The metabolic fluxes in the model are then adjusted iteratively until the predicted labeling patterns match the experimental data as closely as possible.
The prediction of deuterium incorporation can be complex due to the potential for hydrogen-deuterium exchange reactions with water in the cellular environment. Computational models need to account for these exchange reactions to accurately predict the labeling patterns. Recent advancements in deuterium metabolic imaging (DMI) leverage the unique properties of deuterium to visualize metabolic pathways in vivo, and the underlying models for these techniques can also be used to predict deuterium incorporation. nih.gov
The use of machine learning frameworks, such as ML-Flux, is an emerging approach to decipher complex isotope labeling patterns and predict metabolic fluxes. nih.gov These methods can learn the relationship between isotope patterns and fluxes from large datasets, potentially providing a more accurate and rapid way to analyze data from deuterium tracing experiments.
Emerging Research Avenues and Future Directions
Development of Novel Deuterated Analogues for Specific Research Questions
The strategic replacement of hydrogen with deuterium (B1214612), known as deuteration, is a well-established method for altering the metabolic stability of molecules. nih.gov This "deuterium switch" approach has been successfully used to improve the pharmacokinetic profiles of therapeutic drugs. nih.gov Building on this principle, a significant future direction involves the development of novel deuterated analogues of S-Sulfocysteine and other cysteine derivatives beyond their use as simple tracers.
By selectively placing deuterium at metabolically vulnerable sites, researchers could create analogues with modified rates of enzymatic conversion or degradation. This could provide powerful tools to investigate specific research questions, such as:
Modulating Redox Homeostasis: Cysteine analogues like S-Sulfocysteine are known to influence the intracellular glutathione (B108866) pool, a key component of cellular antioxidant defense. nih.gov Novel deuterated analogues could be designed to have longer or shorter residence times within cells, allowing for controlled studies on the dynamics of oxidative stress regulation. nih.gov
Probing Enzyme Mechanisms: The kinetic isotope effect, where the heavier deuterium atom can slow down bond-breaking reactions, can be exploited to study the rate-limiting steps of enzymes involved in sulfur metabolism. nih.govresearchgate.net Synthesizing a suite of specifically deuterated S-Sulfocysteine analogues would enable detailed investigations into the mechanisms of enzymes that metabolize it. rsc.org
Progress in biocatalytic and chemical synthesis strategies is crucial for making the creation of these specialized, selectively labeled amino acids more cost-effective and accessible for widespread research. rsc.org
Integration with Advanced Imaging Techniques (e.g., Isotope-Resolved Imaging)
A promising frontier for S-Sulfo-DL-cysteine (2,3,3-D3) lies in its integration with advanced, non-invasive imaging modalities like Deuterium Metabolic Imaging (DMI). nih.gov DMI is a magnetic resonance (MR)-based technique that can map the spatial distribution and metabolic fate of deuterium-labeled substrates in three dimensions and over extended time periods. nih.govnih.gov
Visualize Sulfur Metabolism in Vivo: Track the uptake of S-Sulfo-DL-cysteine (2,3,3-D3) in specific organs or tissues, such as tumors, and monitor its conversion into downstream metabolites like glutathione and taurine (B1682933) in real-time. nih.govnih.gov
Assess Metabolic Heterogeneity: Investigate how sulfur metabolism varies within different regions of an organ or a tumor, providing insights into metabolic reprogramming in disease states. nih.gov
The successful application of DMI with S-Sulfo-DL-cysteine (2,3,3-D3) would provide an unprecedented view of sulfur amino acid dynamics in living systems, complementing data from mass spectrometry-based methods. youtube.com Further research will be needed to optimize imaging protocols and quantify potential kinetic isotope effects to ensure accurate metabolic rate measurements. nih.govismrm.org
Exploration of S-Sulfo-DL-Cysteine (2,3,3-D3) in Specialized Biological Systems
The utility of S-Sulfo-DL-cysteine (2,3,3-D3) can be fully realized by applying it to specialized biological systems where sulfur metabolism is of particular interest. A key example is in the field of biopharmaceutical production using Chinese hamster ovary (CHO) cells. nih.govnih.gov
In CHO cell cultures, the unlabeled analogue S-Sulfocysteine is used as a stable source of L-cysteine to support cell growth and the production of therapeutic proteins. nih.gov Studies have shown that S-Sulfocysteine supplementation impacts the intracellular redox environment and can influence the quality of the final protein product. nih.govnih.gov
By employing S-Sulfo-DL-cysteine (2,3,3-D3) as a tracer in these systems, researchers can:
Trace Metabolic Fates: Precisely follow the journey of the labeled molecule from the culture medium into the cell and its subsequent incorporation into key metabolic pathways.
Quantify Metabolic Flux: Determine the rates at which S-Sulfocysteine is converted to cysteine, glutathione, and taurine, providing a quantitative understanding of its biological activity. nih.gov
Optimize Bioprocesses: Use the detailed metabolic data to fine-tune cell culture media and feeding strategies, aiming to enhance recombinant protein yield and quality. nih.gov
This approach provides a powerful method for gaining mechanistic insights into how nutrient supplementation affects cellular physiology in an industrially relevant context. nih.gov
Methodological Advancements in High-Throughput Deuterium Tracer Studies
S-Sulfo-DL-cysteine (2,3,3-D3) is an essential component in stable isotope dilution assays, which are the gold standard for quantification in metabolomics and other high-throughput studies. In these assays, a known amount of the deuterated compound is added to a biological sample as an internal standard. Because it is chemically identical to its unlabeled counterpart but has a different mass, it can be distinguished by a mass spectrometer.
This methodology enables:
Precise and Accurate Quantification: The labeled standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer, correcting for sample loss during preparation and analytical variability. This ensures highly reliable and reproducible measurements of sulfur-containing amino acids across large numbers of samples.
Metabolomic Profiling: The use of S-Sulfo-DL-cysteine (2,3,3-D3) and other labeled amino acids facilitates large-scale metabolomic screens to identify changes in metabolic pathways associated with disease or in response to therapeutic interventions.
Future advancements in this area will likely focus on the development of new analytical platforms that combine high-throughput separation techniques with high-resolution mass spectrometry, further enhancing the speed and comprehensiveness of deuterium tracer studies.
Research Applications of S-Sulfo-DL-cysteine (2,3,3-D3)
| Research Area | Specific Contribution of S-Sulfo-DL-cysteine (2,3,3-D3) | Key Techniques |
| Metabolomics | Serves as a stable isotope-labeled internal standard for accurate quantification of sulfur-containing metabolites. | Mass Spectrometry (MS), Stable Isotope Dilution Assays |
| Proteomics | Used to label proteins for mass spectrometry analysis, aiding in the identification and quantification of peptides. | Mass Spectrometry (MS) |
| Metabolic Imaging | Potential tracer for Deuterium Metabolic Imaging (DMI) to visualize sulfur metabolism in vivo. nih.govnih.gov | Magnetic Resonance Spectroscopy (MRS), DMI |
| Biopharmaceutical Production | Traces the metabolic fate of S-Sulfocysteine in CHO cell cultures to optimize protein production. nih.gov | Cell Culture, Mass Spectrometry (MS) |
| Enzyme Kinetics | Can be used to study the kinetic isotope effect in enzymes involved in sulfur amino acid metabolism. researchgate.net | Enzymatic Assays, NMR, Mass Spectrometry (MS) |
Contribution to Fundamental Understanding of Sulfur Metabolism and Amino Acid Biochemistry
The use of stable isotope tracers like S-Sulfo-DL-cysteine (2,3,3-D3) is fundamental to advancing our knowledge of sulfur metabolism, a critical network of pathways for all living organisms. mdpi.comnih.gov Cysteine sits (B43327) at a metabolic hub, serving as a building block for proteins and a precursor for numerous essential sulfur-containing molecules, including glutathione, taurine, and hydrogen sulfide. nih.gov
By tracing the path of the deuterium-labeled atoms from S-Sulfo-DL-cysteine (2,3,3-D3), researchers can dissect these intricate pathways with high precision. This allows for:
Mapping Metabolic Fluxes: Quantifying the flow of sulfur through different branches of metabolism, such as the trans-sulfuration pathway, which converts methionine to cysteine. nih.govplos.org
Elucidating Regulatory Mechanisms: Understanding how cells maintain homeostasis of cysteine and other sulfur-containing molecules and how these processes are altered under conditions of stress or disease. nih.gov
Investigating Cysteine Catabolism: Following the breakdown of cysteine and the formation of downstream products like sulfite (B76179) and sulfate. plos.org
Ultimately, the insights gained from studies using S-Sulfo-DL-cysteine (2,3,3-D3) contribute to a more complete picture of the roles that sulfur-containing amino acids play in health and disease, from cellular redox control to protein structure and function. mdpi.comnih.gov
Q & A
Q. What computational approaches are suitable for modeling deuterium-induced conformational changes in S-sulfo-DL-cysteine (2,3,3-D3)?
Q. How can researchers ensure isotopic purity in large-scale syntheses of S-sulfo-DL-cysteine (2,3,3-D3)?
- Methodological Answer : Implement orthogonal quality control (QC) measures, including isotope ratio mass spectrometry (IRMS) and ²H-NMR, to detect non-deuterated contaminants. emphasizes the use of batch-specific certificates of analysis (COA) for purity verification. For process optimization, apply design of experiments (DoE) methodologies to identify critical parameters (e.g., reaction time, deuterium source concentration) affecting isotopic yield .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response relationships in deuterated compound studies?
- Methodological Answer : Use mixed-effects models to account for inter-experimental variability, particularly when comparing deuterated and non-deuterated analogs. highlights the importance of readability in data reporting; thus, visualize results using standardized plots (e.g., dose-response curves with 95% confidence intervals) and provide raw datasets in supplementary materials for reproducibility .
Q. How can researchers identify knowledge gaps in the application of deuterated cysteine derivatives using bibliometric methods?
- Methodological Answer : Apply co-occurrence network analysis ( ) to map research trends. Tools like VOSviewer can cluster publications by keywords (e.g., "deuterium labeling," "sulfur metabolism") and highlight understudied areas. Set thresholds for term frequency (e.g., 2,3,3 as in ) to filter noise and focus on high-impact themes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
